Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester is a chemical compound with the molecular formula C11H17OPS. It contains 31 atoms, including 17 hydrogen atoms, 11 carbon atoms, 1 oxygen atom, 1 phosphorus atom, and 1 sulfur atom . This compound is known for its unique structure, which includes a six-membered aromatic ring and multiple bonds .
Preparation Methods
The synthesis of phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester typically involves the reaction of phosphinothioic acid derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into phosphine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphine derivatives.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparison with Similar Compounds
Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester can be compared with similar compounds such as:
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has similar structural features but differs in its ester groups and specific applications.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Another related compound with different ester groups and uses in industrial applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties that make it suitable for various specialized applications
Properties
CAS No. |
76380-86-4 |
---|---|
Molecular Formula |
C11H17OPS |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[tert-butyl(methylsulfanyl)phosphoryl]benzene |
InChI |
InChI=1S/C11H17OPS/c1-11(2,3)13(12,14-4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
LXQHGRPQZABCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.